1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride
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Overview
Description
1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride is a heterocyclic compound that features a fused ring system combining pyrazole and imidazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methyl-1H-pyrazole with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate cyclization. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reactions often require the presence of a base (e.g., sodium hydroxide) to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazolo[1,5-a]imidazole derivatives.
Scientific Research Applications
1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research into its pharmacological effects is ongoing, with studies focusing on its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[1,5-a]imidazol-7-amine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazolo[3,4-b]pyridine: This compound also features a fused pyrazole ring but with a different fusion pattern, leading to distinct chemical and biological properties.
1-Methyl-1H-imidazo[1,2-a]pyridine: Another fused heterocycle with a different nitrogen arrangement, affecting its reactivity and applications.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a pyrimidine ring fused to the pyrazole, offering unique properties for medicinal chemistry.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
136548-76-0 |
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Molecular Formula |
C6H9ClN4 |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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